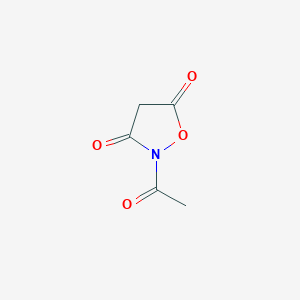![molecular formula C21H28N2O B14503907 6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile CAS No. 63279-35-6](/img/structure/B14503907.png)
6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile is an organic compound with the molecular formula C21H28N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a long aliphatic chain with an amine group attached to the naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile typically involves the following steps:
Naphthalene-2-carbonitrile Preparation: The starting material, naphthalene-2-carbonitrile, can be synthesized through the reaction of naphthalene with cyanogen bromide in the presence of a base.
Alkylation: The naphthalene-2-carbonitrile is then alkylated with 10-bromo-1-decanol to introduce the decyl chain.
Amination: The final step involves the conversion of the hydroxyl group to an amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile involves its interaction with molecular targets through its amine and nitrile groups. These functional groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarbonitrile: A simpler derivative of naphthalene with a nitrile group.
6-(Decyloxy)naphthalene-2-carbonitrile: Similar structure but lacks the amine group.
Uniqueness
6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile is unique due to the presence of both a long aliphatic chain and an amine group, which confer distinct chemical and physical properties. This combination makes it versatile for various applications in scientific research and industry.
Properties
CAS No. |
63279-35-6 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
6-(10-aminodecoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C21H28N2O/c22-13-7-5-3-1-2-4-6-8-14-24-21-12-11-19-15-18(17-23)9-10-20(19)16-21/h9-12,15-16H,1-8,13-14,22H2 |
InChI Key |
NKICKYLAOAQVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCCCCCCCCCCN)C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)




![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)

![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)

![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)

![N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine](/img/structure/B14503886.png)
